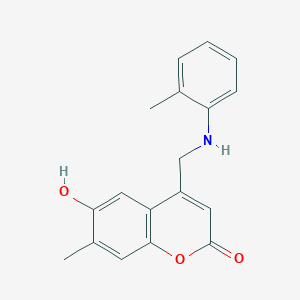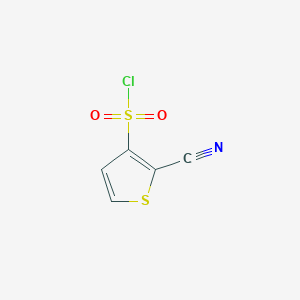![molecular formula C18H21N3O3 B2636878 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034288-46-3](/img/structure/B2636878.png)
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential biological activities . It contains a 2,3-dihydrobenzo[b][1,4]dioxin structure, which has been found to enhance the bioactivity of compounds .
Synthesis Analysis
The synthesis of this compound and similar derivatives has been reported in the literature . The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure is a key step in the synthesis process, which has been found to enhance the bioactivity of the compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2,3-dihydrobenzo[b][1,4]dioxin structure. Docking simulations have been performed to analyze the probable binding models and poses, and a QSAR model has been built for the reasonable design of B-Raf inhibitors in the future .
科学的研究の応用
B-Raf Inhibitory and Anti-proliferation Activities
A study focused on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, highlighting their synthesis, evaluation for B-Raf inhibitory, and anti-proliferation activities. One compound demonstrated potent activity against B-Raf(V600E) and a human melanoma cell line, suggesting potential for cancer treatment research. QSAR and docking simulations provided insights for future B-Raf inhibitor design (Yu-Shun Yang et al., 2012).
Antioxidant and Antimicrobial Activities
Research into a series of 2,3-dihydro-1H-pyrazole-4-carbonitrile and 1,3,4-oxadiazol-2-yl-1H-benzo[d]imidazol-5-yl)(phenyl)methanone derivatives explored their antioxidant and antimicrobial properties. This study highlighted the significant antioxidant activity of certain compounds and their effectiveness against various pathogens, offering insights into their potential as antimicrobial agents (F. Bassyouni et al., 2012).
Antimicrobial Activity of Pyrazoline Derivatives
Another study synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, assessing their antimicrobial effectiveness. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, suggesting potential applications in combating microbial infections (Satyender Kumar et al., 2012).
Molecular Interaction Studies
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was examined, revealing insights into the compound's conformational preferences and binding mechanisms. This research contributes to the understanding of cannabinoid receptor interactions, potentially influencing the design of receptor-targeted therapies (J. Shim et al., 2002).
将来の方向性
The future directions for the study of this compound could involve further optimization of the compound structure to improve its pharmacokinetic and safety profiles . Additionally, comprehensive structure-activity relationship studies could be conducted to discover new compounds with potent biological activities .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-9-7-15(19-20)13-4-3-8-21(12-13)18(22)14-5-2-6-16-17(14)24-11-10-23-16/h2,5-7,9,13H,3-4,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYQKDCEHBEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)
![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)
![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2636797.png)
![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)
![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

